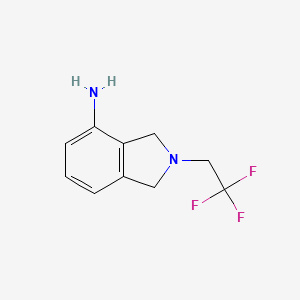

2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-4-amine

Description

Chemical Structure and Key Features 2-(2,2,2-Trifluoroethyl)-2,3-dihydro-1H-isoindol-4-amine is a fluorinated isoindoline derivative characterized by a bicyclic isoindol-4-amine core substituted with a trifluoroethyl group at the 2-position. The trifluoroethyl moiety introduces strong electron-withdrawing effects due to the three fluorine atoms, which can significantly alter the compound’s physicochemical properties, including lipophilicity, metabolic stability, and bioavailability .

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2/c11-10(12,13)6-15-4-7-2-1-3-9(14)8(7)5-15/h1-3H,4-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVQSXKERDEZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC(F)(F)F)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key compounds include:

2-(3-Methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine

- Structure : Features a branched aliphatic substituent (3-methylbutan-2-yl) instead of a trifluoroethyl group.

- Molecular Formula : C₁₃H₂₀N₂

- Molecular Weight : 204.32 g/mol

- The bulkier substituent may hinder steric interactions in binding to biological targets. No fluorinated groups limit its metabolic resistance compared to fluorinated analogs .

[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine

- Structure: Combines an indole core with a dimethylaminoethyl side chain and a fluorine atom at the 4-position of the indole ring.

- Molecular Formula : C₁₂H₁₅FN₂

- Molecular Weight : 206.26 g/mol

- Fluorine is directly attached to the aromatic ring, which may enhance π-stacking interactions in protein binding compared to the trifluoroethyl group in the isoindoline compound .

2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine

- Structure : Shares the trifluoroethyl group but replaces the isoindoline core with an indole ring and adds an iodine atom at the 2-position.

- Molecular Formula : C₁₀H₉F₃IN₂ (CAS: 2127096-38-0)

- The indole scaffold may confer different pharmacokinetic properties compared to isoindoline derivatives .

Data Tables: Comparative Analysis

| Compound Name | Core Structure | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Fluorine Presence |

|---|---|---|---|---|---|

| 2-(2,2,2-Trifluoroethyl)-2,3-dihydro-1H-isoindol-4-amine | Isoindoline | 2-(Trifluoroethyl) | C₁₀H₁₁F₃N₂ | 216.20 | Yes (CF₃) |

| 2-(3-Methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine | Isoindoline | 2-(3-Methylbutan-2-yl) | C₁₃H₂₀N₂ | 204.32 | No |

| [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine | Indole | 4-Fluoro, dimethylaminoethyl | C₁₂H₁₅FN₂ | 206.26 | Yes (aromatic F) |

| 2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine | Indole | 2-Iodo, 1-(Trifluoroethyl) | C₁₀H₉F₃IN₂ | 340.10 | Yes (CF₃) |

Research Findings and Functional Implications

- Role of Fluorine: The trifluoroethyl group in the target compound enhances metabolic stability by resisting oxidative degradation, a common advantage of fluorinated substituents in drug design .

- Structural vs. Functional Trade-offs: Compared to the non-fluorinated 2-(3-methylbutan-2-yl) analog, the trifluoroethyl group reduces basicity of the amine, which may improve membrane permeability but reduce solubility in aqueous environments . The indole-based fluorinated compound () demonstrates how fluorine placement on the aromatic ring can fine-tune electronic properties without steric bulk, a contrast to the isoindoline derivative’s trifluoroethyl group.

Preparation Methods

Amidation Using N-Phthaloyl Glycine and Trifluoroethylamine

- The starting material is phthalyl glycine (N-phthaloyl glycine), which acts as a protected glycine derivative.

- Amidation is carried out by reacting phthalyl glycine with trifluoroethylamine or its salt in the presence of coupling agents under basic conditions.

- Common organic bases used include pyridine, piperidine, triethylamine, diisopropylethylamine, and N-methylmorpholine.

- Coupling agents or condensing agents include carbodiimides (e.g., N,N'-carbonyl diimidazole), mesyl chloride, benzene sulfonyl chloride, thionyl chloride, oxalyl chloride, phosgene, and others.

- The reaction solvents vary widely, including dichloromethane, chloroform, DMF, methanol, ethanol, isopropanol, ethyl acetate, and acetonitrile.

Phthalyl glycine + trifluoroethylamine → 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide (protected intermediate)

- The phthalyl protecting group is removed by treatment with hydrazine hydrate in alcoholic solvents (ethanol, methanol, isopropanol) at mild temperatures (room temperature to reflux).

- This step yields the crude 2-amino-N-(2,2,2-trifluoroethyl)acetamide.

- The crude product can be purified by acid-base extraction and salt formation, commonly hydrochloride salt formation by passing hydrogen chloride gas, followed by basification to obtain the free amine.

- The overall yield reported is approximately 88.6% after purification.

- The process avoids the use of flammable hydrogen gas and uses mild reaction conditions suitable for industrial scale.

| Step | Reagents/Conditions | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|

| Amidation | Phthalyl glycine, trifluoroethylamine, coupling agent, organic base | DCM, chloroform, DMF, EtOH, etc. | ~60 (intermediate) | Coupling agents: CDI, mesyl chloride, etc. |

| Deprotection | Hydrazine hydrate, ethanol | Ethanol, methanol, isopropanol | - | Mild conditions, 8 hours at 40°C |

| Salt formation & purification | HCl gas, base (Na2CO3) | Ethyl acetate, water | 88.6 | Final product as hydrochloride salt and free base |

Alternative Two-Step Process Using Chloroacetyl Chloride and Trifluoroethylamine

- First step: Reaction of chloroacetyl chloride with trifluoroethylamine in the presence of an inorganic base (e.g., sodium hydroxide) and water.

- Second step: Treatment of the intermediate with aqueous ammonia in the presence of methyl tert-butyl ether under pressure in an autoclave.

- This method involves harsh reaction conditions, including pressurized autoclave use.

- Formation of dimer impurities such as N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoroethylcarbamoyl)-methyl]-amino}acetamide occurs due to unreacted intermediates.

- The dimer impurity complicates purification, reduces yield, and increases production costs.

Process Improvements and Environmental Considerations

- The use of N-phthaloyl glycine derivatives in amidation provides a more controlled reaction but involves expensive reagents and multiple purification steps.

- The hydrazine hydrate deprotection method is preferred industrially due to mild conditions, safety (no hydrogen gas), and simplicity.

- The choice of coupling agents and solvents can be optimized for cost and environmental impact.

- Avoidance of dimer impurity formation remains a key challenge; some patents suggest controlling reaction stoichiometry and purification steps to minimize this.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|

| Amidation with N-Phthaloyl Glycine + Trifluoroethylamine + Coupling Agent + Deprotection with Hydrazine Hydrate | Phthalyl glycine, trifluoroethylamine hydrochloride, coupling agents (CDI, mesyl chloride), organic bases, hydrazine hydrate, ethanol | Mild conditions, industrially viable, avoids hydrogen gas | Expensive reagents, multiple steps, dimer impurity risk | ~88.6 (final) |

| Chloroacetyl chloride + Trifluoroethylamine + Aqueous ammonia under pressure | Chloroacetyl chloride, trifluoroethylamine, sodium hydroxide, aqueous ammonia, methyl tert-butyl ether, autoclave | Uses readily available reagents | Harsh conditions, dimer impurity formation, complex purification | Lower due to impurities |

| Direct amidation with coupling agents and bases (various solvents) | Various coupling agents, organic bases, solvents | Flexible solvent and reagent choices | Cost and environmental impact of reagents | Variable |

Detailed Research Findings and Notes

- The amidation step is critical and can be catalyzed by DMAP, 4-pyrrolidinopyridine, or HOBT to improve coupling efficiency.

- Solvent choice influences reaction rate and yield; dichloromethane and ethanol are commonly used.

- Deprotection by hydrazine hydrate is preferred over hydrogenolysis due to safety and operational simplicity.

- Salt formation (e.g., hydrochloride salt) improves product stability and facilitates purification.

- Industrial scale production benefits from mild reaction conditions, inexpensive reagents, and minimal hazardous by-products.

- The presence of dimer impurities is a significant issue in some methods and requires careful control of reaction conditions and purification protocols.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-4-amine, and how can reaction conditions be optimized?

- Methodology : The synthesis often involves nucleophilic substitution or cyclization reactions. For example, trifluoroethyl groups can be introduced via alkylation of isoindoline precursors using 2,2,2-trifluoroethyl halides. Optimization includes temperature control (e.g., reflux in ethanol), stoichiometric adjustments, and catalysts (e.g., palladium for cross-coupling). Reaction progress can be monitored via TLC or HPLC .

- Key Parameters : Yield improvements (e.g., 86% in analogous reactions ) and purity assessment via NMR (e.g., δ 1.84 ppm for methyl groups in related compounds ).

Q. How can structural characterization be performed for this compound?

- Techniques :

- X-ray crystallography : Resolves stereochemistry and confirms bond angles (e.g., 361° sum of angles at nitrogen in isoindole derivatives ).

- NMR spectroscopy : 1H and 13C NMR for functional group identification (e.g., trifluoroethyl signals at δ 3.2–3.5 ppm ).

- Mass spectrometry : Molecular ion peaks (e.g., m/z 206.26 for related compounds ).

Q. What are the critical physicochemical properties to assess during preclinical studies?

- Parameters :

- Solubility : Measured in polar (e.g., DMSO) and nonpolar solvents.

- Thermal stability : DSC/TGA analysis (e.g., decomposition above 250°C in fluorinated analogs ).

- LogP : Determined via shake-flask or HPLC methods to predict bioavailability.

Advanced Research Questions

Q. How can computational chemistry elucidate reaction mechanisms involving this compound?

- Approach :

- Density Functional Theory (DFT) : Models reaction pathways (e.g., intermediate imine formation ).

- Reaction Path Search : ICReDD’s quantum chemical methods optimize experimental conditions by predicting transition states and energy barriers .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reactivity?

- Methodology :

- Multi-technique validation : Cross-check NMR/X-ray data with DFT-predicted geometries.

- Error Analysis : Compare calculated activation energies (e.g., ±5 kcal/mol) with experimental kinetics .

Q. How can AI-driven tools optimize synthesis and biological activity prediction?

- Applications :

- COMSOL Multiphysics : Simulates reaction kinetics and mass transfer for scale-up .

- Machine Learning : Predicts bioactivity using QSAR models trained on fluorinated analogs (e.g., IC50 values for indole derivatives ).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.